N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxin ring, a piperidine ring, and a phenylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide typically involves multiple steps, including the formation of the benzodioxin ring, the piperidine ring, and the phenylacetamide linkage. A common synthetic route may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of a pyridine derivative or through the cyclization of a suitable amine precursor.
Coupling Reactions: The final step involves coupling the benzodioxin and piperidine intermediates with a phenylacetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases, such as neurological disorders or cancer.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity and leading to a biological response. The benzodioxin ring may interact with hydrophobic pockets, while the piperidine ring could form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidin-1-yl)-2-phenylacetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide is unique due to the presence of the 3-methyl group on the piperidine ring, which may influence its binding affinity and selectivity for biological targets. This structural variation can lead to differences in pharmacological activity and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-5-11-24(15-16)21(17-7-3-2-4-8-17)22(25)23-18-9-10-19-20(14-18)27-13-12-26-19/h2-4,7-10,14,16,21H,5-6,11-13,15H2,1H3,(H,23,25) |
InChI Key |
ZPVUAOURUGLWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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